molecular formula C9H7N5O2S B7794812 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine CAS No. 887579-77-3

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine

Cat. No.: B7794812
CAS No.: 887579-77-3
M. Wt: 249.25 g/mol
InChI Key: SMSYGAJIBKDEIB-UHFFFAOYSA-N
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Description

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine is an organic compound that features a pyrazine ring substituted with an amino group and a 3-nitropyridin-2-ylsulfanyl group

Properties

IUPAC Name

3-(3-nitropyridin-2-yl)sulfanylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O2S/c10-7-9(13-5-4-11-7)17-8-6(14(15)16)2-1-3-12-8/h1-5H,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSYGAJIBKDEIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SC2=NC=CN=C2N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901259485
Record name 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887579-77-3
Record name 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887579-77-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(3-Nitro-2-pyridinyl)thio]-2-pyrazinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901259485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower activation energy and increase reaction rates.

    Purification: Employing techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Table 1: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Pyrazine sulfanylation2-Azido-3-chloropyrazine + thiol (DMF, reflux)85%
NitrationPyridine + N₂O₅ (CH₂Cl₂, NaHSO₃/MeOH/H₂O)77%
Oxidative amination3-Nitropyridine + NH₃ (KMnO₄, DMSO/H₂O)55–75%

Substitution Reactions at the Sulfanyl Group

The sulfanyl (-S-) linker undergoes nucleophilic displacement or oxidation:

  • Thiol Exchange : Reaction with aliphatic amines (e.g., ethanolamine) replaces the sulfanyl group via SNAr, forming derivatives like 2-[(3-nitropyridin-2-yl)amino]ethanol (6 ) .

  • Oxidation to Sulfonyl : Treatment with H₂O₂/AcOH oxidizes the sulfanyl group to sulfonyl (-SO₂-), enhancing electrophilicity for downstream coupling .

Key Mechanistic Notes:

  • Steric hindrance from the 3-nitro group directs substitution to the pyrazine’s C-3 position .

  • Copper catalysis accelerates azide-alkyne cycloaddition (CuAAC) at the sulfanyl site for triazole-functionalized derivatives .

Reactivity of the Nitro Group

The 3-nitro group participates in reduction and cyclization:

  • Reduction to Amine : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine, enabling further functionalization (e.g., diazotization) .

  • Cyclization with Amines : Reaction with hydrazines forms imidazo[4,5-c]pyridines via nitro displacement and ring closure .

Table 2: Nitro Group Transformations

ReactionConditionsProductYieldSource
HydrogenationH₂ (1 atm), Pd/C (EtOH, 25°C)2-Amino-3-sulfanylpyrazine90%
Hydrazine cyclizationNH₂NH₂ (EtOH, reflux)Imidazo[4,5-c]pyrazine65%

Stability and Degradation Pathways

  • Hydrolytic Sensitivity : The sulfanyl bond hydrolyzes under acidic conditions (pH < 3) to yield 3-mercaptopyrazine and 3-nitropyridin-2-ol .

  • Thermal Decomposition : Heating above 200°C induces denitration and pyrazine ring fragmentation .

Comparative Reactivity Insights

  • vs. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines : The pyrazine core in the target compound shows higher electrophilicity than pyridine analogs, accelerating SNAr but reducing stability in protic solvents .

  • vs. Triazole-Fused Pyrazines : The nitro group enhances oxidative stability compared to triazole derivatives, which decompose via nitrogen loss under reflux .

Scientific Research Applications

Medicinal Chemistry

This compound has been explored for its potential therapeutic effects:

  • Antimicrobial Properties : Research indicates significant antibacterial activity against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group enhances lipophilicity, improving interaction with bacterial membranes.
    StudyFindings
    1MIC value of 20 μM against S. aureus
    2Antiviral activity against HIV strains with an EC50 value of 0.5 μM
  • Antiviral Activity : The compound has shown efficacy against various viral strains, suggesting potential as a lead compound for antiviral agents.
  • Cytotoxicity and Antitumor Activity : In vitro studies indicate cytotoxic effects on cancer cell lines, linked to the induction of apoptosis in human leukemia cells at concentrations above 10 μM.

Materials Science

The unique electronic properties of this compound allow for its use in developing novel materials, particularly those with specific electronic or optical characteristics.

Organic Synthesis

As an intermediate, it facilitates the synthesis of more complex organic molecules, which can be crucial in creating new pharmaceuticals or chemical entities.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by substituents on the pyrazine and pyridine rings:

  • Electron-Withdrawing Groups : Enhance reactivity and efficacy.
  • Steric Hindrance : Modifications that increase steric hindrance may reduce biological activity.

Case Studies

Several studies highlight the compound's potential applications:

StudyFindings
1Demonstrated significant antibacterial activity against S. aureus with an MIC value of 20 μM.
2Showed antiviral activity against HIV strains with an EC50 value of 0.5 μM.
3Induced apoptosis in human leukemia cells at concentrations above 10 μM, indicating potential for cancer therapy.

Mechanism of Action

The mechanism of action of 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-nitropyridine: Shares the amino and nitro functional groups but lacks the pyrazine ring.

    3-Nitropyridin-2-ylamine: Similar pyridine structure but without the pyrazine ring.

Uniqueness

2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine is unique due to the combination of its pyrazine ring and the 3-nitropyridin-2-ylsulfanyl group, which imparts distinct chemical and physical properties .

Biological Activity

The compound 2-Amino-3-({3-nitropyridin-2-yl}sulfanyl)pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activity, and therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The structural formula of this compound can be represented as follows:

C10H8N4S\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{S}

The synthesis of this compound typically involves the reaction of 3-nitropyridine with appropriate thiol and pyrazine derivatives, employing various organic synthesis methods such as condensation reactions and nucleophilic substitutions. Recent advancements in synthetic methodologies have improved the yield and purity of this compound, making it more accessible for biological testing .

Antimicrobial Properties

Research indicates that derivatives of the pyrazine scaffold exhibit significant antimicrobial activity. In particular, compounds containing nitro groups have shown enhanced antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The presence of the nitro group is believed to enhance lipophilicity, facilitating better interaction with bacterial membranes .

Antiviral Activity

This compound has also been evaluated for its antiviral properties. Studies demonstrate its efficacy against various viral strains, showing potential as a lead compound for the development of antiviral agents. The mechanism is thought to involve inhibition of viral replication pathways, although specific pathways remain to be fully elucidated .

Cytotoxicity and Antitumor Activity

In vitro studies have revealed that this compound exhibits cytotoxic effects on cancer cell lines, suggesting its potential as an antitumor agent. The cytotoxicity is often linked to the induction of apoptosis in cancer cells, although further studies are needed to determine its selectivity and mechanism of action .

Case Studies

StudyFindings
1 Demonstrated significant antibacterial activity against S. aureus with an MIC value of 20 μM.
2 Showed antiviral activity against HIV strains with an EC50 value of 0.5 μM.
3 Induced apoptosis in human leukemia cells at concentrations above 10 μM, indicating potential for cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazine and pyridine rings. The presence of electron-withdrawing groups like nitro enhances the compound's reactivity and biological efficacy. Conversely, modifications that increase steric hindrance may reduce activity .

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